REACTION_CXSMILES
|
C[O:2][C:3]1[CH:30]=[CH:29][C:6]([CH2:7][CH:8]2[CH2:13][CH2:12][N:11]([C:14](=[O:28])[C:15]([NH:17][C:18]3[CH:27]=[CH:26][C:21]4[NH:22][C:23](=[O:25])[O:24][C:20]=4[CH:19]=3)=[O:16])[CH2:10][CH2:9]2)=[CH:5][CH:4]=1>C(OCC)C>[OH:2][C:3]1[CH:30]=[CH:29][C:6]([CH2:7][CH:8]2[CH2:13][CH2:12][N:11]([C:14](=[O:28])[C:15]([NH:17][C:18]3[CH:27]=[CH:26][C:21]4[NH:22][C:23](=[O:25])[O:24][C:20]=4[CH:19]=3)=[O:16])[CH2:10][CH2:9]2)=[CH:5][CH:4]=1
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Name
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2-[4-(4-methoxy-benzyl)-piperidin-1-yl]-2-oxo-N-(2-oxo-2,3-dihydro-benzoxazol-6-yl)-acetamide
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CC2CCN(CC2)C(C(=O)NC2=CC3=C(NC(O3)=O)C=C2)=O)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
OC1=CC=C(CC2CCN(CC2)C(C(=O)NC2=CC3=C(NC(O3)=O)C=C2)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |